

Spectroscopic Profile of 1-Butanone, 3-hydroxy-1-phenyl-: A Technical Guide

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Compound of Interest

Compound Name: 1-Butanone, 3-hydroxy-1-phenyl
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This technical guide provides a comprehensive overview of the available spectroscopic data for the organic compound **1-Butanone**, **3-hydroxy-1-phenyl-**, also known as 3-Hydroxy-1-phenylbutan-1-one. Due to the limited availability of a complete, unified dataset for this specific molecule, this document summarizes known data, highlights data for closely related isomers where relevant, and provides standardized experimental protocols for the acquisition of such spectroscopic information.

# **Chemical Structure and Properties**

Chemical Formula: C10H12O2

Molecular Weight: 164.20 g/mol [1]

CAS Number: 13505-39-0[1]

Synonyms: 3-Hydroxy-1-phenylbutan-1-one, β-Hydroxybutyrophenone[1]

# **Spectroscopic Data Summary**

A complete set of experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for **1-Butanone**, **3-hydroxy-1-phenyl-** is not readily available in public databases. The following tables present available data and note where information is currently unavailable.



### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR Data: Specific experimental <sup>1</sup>H NMR data for **1-Butanone**, **3-hydroxy-1-phenyl-** is not available in the reviewed literature.

<sup>13</sup>C NMR Data: While public databases indicate the existence of <sup>13</sup>C NMR data for 3-Hydroxy-1-phenylbutan-1-one, the specific chemical shift values are not provided.[1]

Carbon Atom	Chemical Shift (ppm)	
C=O	Data not available	
Aromatic C	Data not available	
CH(OH)	Data not available	
CH₂	Data not available	
СН₃	Data not available	
Table 1: <sup>13</sup> C NMR Data for 1-Butanone, 3-hydroxy-1-phenyl-		

#### Infrared (IR) Spectroscopy

Specific experimental IR absorption data for **1-Butanone**, **3-hydroxy-1-phenyl-** is not available in the reviewed literature. Expected characteristic absorption bands are listed below based on the functional groups present.



Functional Group	Expected Absorption Range (cm <sup>-1</sup> )
O-H (alcohol)	3500 - 3200 (broad)
C-H (aromatic)	3100 - 3000
C-H (aliphatic)	3000 - 2850
C=O (ketone)	1715 - 1680
C=C (aromatic)	1600 - 1450
C-O (alcohol)	1260 - 1050
Table 2: Predicted IR Absorption Bands for 1- Butanone, 3-hydroxy-1-phenyl-	

# Mass Spectrometry (MS)

GC-MS data for 3-Hydroxy-1-phenylbutan-1-one is indicated in public databases, but the fragmentation pattern is not detailed.[1] The expected molecular ion peak and potential major fragments are outlined below.

Fragment	m/z	Description
[M]+	164.08	Molecular Ion
[M-CH <sub>3</sub> ] <sup>+</sup>	149.06	Loss of a methyl group
[M-H <sub>2</sub> O] <sup>+</sup>	146.07	Loss of water
[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>	105.03	Benzoyl cation
[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	77.04	Phenyl cation
Table 3: Predicted Mass		
Spectrometry Fragmentation		
for 1-Butanone, 3-hydroxy-1-		

# **Experimental Protocols**

phenyl-



Detailed experimental protocols for the acquisition of spectroscopic data for **1-Butanone**, **3-hydroxy-1-phenyl-** are not available. The following are general methodologies that can be applied.

## NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Acquisition Parameters (¹H NMR):
  - Set the spectral width to approximately 12-15 ppm.
  - Use a pulse angle of 30-45 degrees.
  - Set the relaxation delay to 1-2 seconds.
  - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- Acquisition Parameters (¹³C NMR):
  - Set the spectral width to approximately 200-220 ppm.
  - Employ proton decoupling to simplify the spectrum.
  - Use a pulse angle of 45-60 degrees.
  - Set the relaxation delay to 2-5 seconds.
  - Acquire a significantly larger number of scans compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.
- Processing: Apply Fourier transformation to the acquired free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale using the internal standard.



### Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat (for liquids/oils): Place a drop of the neat compound between two salt plates (e.g., NaCl or KBr).
  - KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- · Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the prepared sample in the spectrometer's beam path.
  - Acquire the sample spectrum over a range of approximately 4000-400 cm<sup>-1</sup>.
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

#### **Mass Spectrometry (MS)**

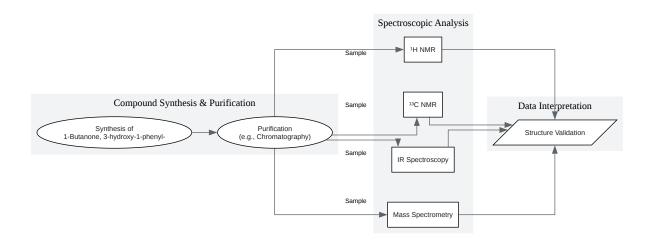
- Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like 1-Butanone, 3-hydroxy-1-phenyl-, this is typically done via Gas Chromatography (GC-MS).
- Instrumentation: Utilize a mass spectrometer, often coupled with a gas chromatograph (GC-MS).
- GC Conditions (for GC-MS):
  - Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
  - Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.



- Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure separation of components.
- MS Conditions:
  - Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
  - Mass Analyzer: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
  - Detection: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

# **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like **1-Butanone**, **3-hydroxy-1-phenyl-**.



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Caption: Workflow for Spectroscopic Characterization.

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#### References

- 1. 3-Hydroxy-1-phenylbutan-1-one | C10H12O2 | CID 10749540 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Butanone, 3-hydroxy-1-phenyl-: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079980#spectroscopic-data-nmr-ir-ms-of-1-butanone-3-hydroxy-1-phenyl]

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